Methyl-3,5-Dihydroxy-2-Naphthoat

Übersicht

Beschreibung

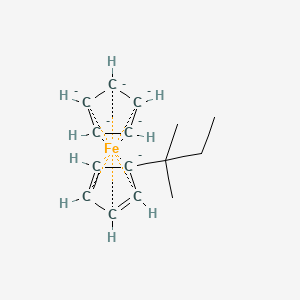

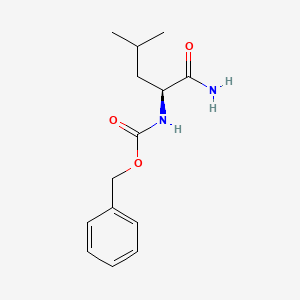

Methyl 3,5-dihydroxy-2-naphthoate is a chemical compound with the CAS Number: 185989-39-3 . It has a molecular weight of 218.21 and its IUPAC name is methyl 3,5-dihydroxy-2-naphthoate . It is used as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions .

Synthesis Analysis

The synthesis of Methyl 3,5-dihydroxy-2-naphthoate involves several steps. One method involves the use of sulfuric acid . The reaction conditions include a temperature of 25℃ and an industrial scale . Another method involves the use of thionyl chloride . The reaction mixture is concentrated to dryness and the residue is taken up in cold water .Molecular Structure Analysis

The InChI code for Methyl 3,5-dihydroxy-2-naphthoate is 1S/C12H10O4/c1-16-12 (15)9-5-7-3-2-4-10 (13)8 (7)6-11 (9)14/h2-6,13-14H,1H3 . The molecular formula is C12H10O4 .Chemical Reactions Analysis

Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions. For instance, it undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .Physical And Chemical Properties Analysis

Methyl 3,5-dihydroxy-2-naphthoate has a molecular weight of 218.21 . It is a solid at room temperature . The storage temperature is 2-8C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Synthese von Vitamin-K-Derivaten

Methyl-3,5-Dihydroxy-2-Naphthoat: ist ein wichtiger Vorläufer bei der Synthese verschiedener Formen von Vitamin K, die für die Blutgerinnung und die Knochengesundheit unerlässlich sind . Die Struktur der Verbindung ermöglicht die Bildung von Methylnaphthochinon-Einheiten, die für die Funktion von Vitamin K von entscheidender Bedeutung sind.

Bioremediation

Diese Verbindung spielt eine Rolle bei mikrobiellen Abbauwegen für polyzyklische aromatische Kohlenwasserstoffe (PAK), die Umweltverschmutzer sind . Mikroorganismen können This compound während des Abbaus von Naphthalin und seinen Derivaten metabolisieren, was Bioremediationsbemühungen unterstützt.

Organische Synthese

In der organischen Chemie wird This compound als Baustein für komplexe Moleküle verwendet. Seine reaktiven Stellen machen ihn für verschiedene Kupplungsreaktionen geeignet, die für die Herstellung diverser organischer Verbindungen von grundlegender Bedeutung sind .

Pharmazeutische Forschung

Die Struktur der Verbindung ähnelt der von Naphthochinonen, die medizinische Eigenschaften besitzen. Sie kann bei der Entwicklung und Synthese von Arzneimitteln verwendet werden, die einen Naphthochinon-Anteil benötigen .

Materialwissenschaften

This compound: kann bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden, wobei die Naphthalinstruktur spezifische chemische und physikalische Eigenschaften verleiht .

Analytische Chemie

Aufgrund seiner eindeutigen chemischen Struktur kann This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse und anderen analytischen Techniken dienen, um ähnliche Verbindungen zu identifizieren oder zu quantifizieren .

Wirkmechanismus

Target of Action

Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Biochemical Pathways

Methyl 3,5-dihydroxy-2-naphthoate affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.

Action Environment

The action of Methyl 3,5-dihydroxy-2-naphthoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3,5-dihydroxy-2-naphthoate has a number of advantages for use in laboratory experiments. It is an efficient and cost-effective reagent, and can be used in a variety of syntheses. Additionally, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, it is important to note that methyl 3,5-dihydroxy-2-naphthoate is a volatile material, and must be handled with care.

Zukünftige Richtungen

Methyl 3,5-dihydroxy-2-naphthoate has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of new catalysts, which could be used in a variety of chemical reactions.

Safety and Hazards

The safety information for Methyl 3,5-dihydroxy-2-naphthoate includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

methyl 3,5-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZFUMSUAUJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471737 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185989-39-3 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)